Methyl 2-(4-acetyl-2-iodophenyl)acetate
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Overview
Description
Methyl 2-(4-acetyl-2-iodophenyl)acetate is an organic compound with the molecular formula C11H11IO3. It is a derivative of phenylacetic acid and contains an iodine atom, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-2-iodophenyl)acetate typically involves the iodination of a phenylacetic acid derivative followed by esterification. One common method includes the following steps:
Iodination: The starting material, 4-acetylphenylacetic acid, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Esterification: The iodinated product is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization or chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-acetyl-2-iodophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Various substituted phenylacetic acid derivatives.
Oxidation: 2-(4-carboxy-2-iodophenyl)acetic acid.
Reduction: 2-(4-hydroxy-2-iodophenyl)ethanol.
Scientific Research Applications
Methyl 2-(4-acetyl-2-iodophenyl)acetate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving phenylacetic acid derivatives.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-acetyl-2-iodophenyl)acetate depends on its application. In pharmaceutical synthesis, it acts as a building block, participating in various chemical reactions to form active pharmaceutical ingredients. The iodine atom can facilitate electrophilic substitution reactions, while the acetyl group can undergo oxidation or reduction, providing versatility in synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-iodophenyl)acetate
- Methyl 2-(2-iodophenyl)acetate
- Methyl 2-(4-acetylphenyl)acetate
Uniqueness
Methyl 2-(4-acetyl-2-iodophenyl)acetate is unique due to the presence of both an iodine atom and an acetyl group. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. The iodine atom provides a site for nucleophilic substitution, while the acetyl group can be modified through oxidation or reduction, offering flexibility in synthetic applications.
Biological Activity
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine includes a pyridine ring substituted with a methyl group and a propylpyrrolidine moiety. This unique structure may contribute to its biological activity, particularly in the central nervous system.
Pharmacological Effects
Research indicates that derivatives of pyridine compounds exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Some studies have shown that pyridine derivatives can inhibit bacterial growth, with Minimum Inhibitory Concentrations (MICs) reported as low as 1 µg/mL for certain strains .
- CNS Activity : Compounds similar to 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine have been evaluated for their effects on the central nervous system, showing potential as anxiolytics and sedatives. For instance, Zolpidem, an imidazo[1,2-a]pyridine derivative, is widely recognized for its sedative properties .
The mechanisms through which 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine exerts its effects may involve modulation of neurotransmitter systems. Pyridine derivatives often interact with GABA receptors, which are critical for inhibitory neurotransmission in the brain.
Case Studies
Several case studies have explored the effects of similar compounds on various biological systems:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyridine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, with some compounds showing MIC values below 16 µg/mL .
- CNS Effects : Another investigation focused on the sedative effects of pyrrolidine-containing compounds. The study found that these compounds could significantly reduce anxiety-like behaviors in animal models, suggesting potential therapeutic applications in anxiety disorders .
Data Summary
Properties
Molecular Formula |
C11H11IO3 |
---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
methyl 2-(4-acetyl-2-iodophenyl)acetate |
InChI |
InChI=1S/C11H11IO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
BENGFMRGGLYGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CC(=O)OC)I |
Origin of Product |
United States |
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